D-Cellohexaose

Descripción general

Descripción

Synthesis Analysis

The enzymatic synthesis of D-cellohexaose and related oligosaccharides involves processes such as transglycosylation, employing enzymes like cellodextrin phosphorylase. These enzymes catalyze the formation of β-(1→4)-linked glucan chains from donor substrates like α-D-glucose 1-phosphate, extending the chains to produce oligosaccharides including D-cellohexaose under specific conditions (Shintate et al., 2003).

Molecular Structure Analysis

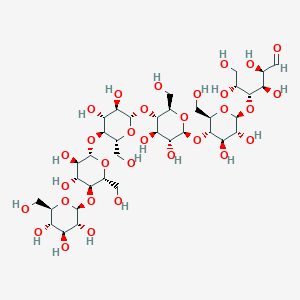

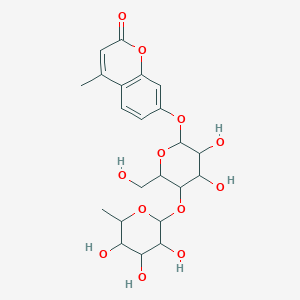

Molecular dynamics simulations have been extensively used to study the interactive behavior and structural conformation of cellooligosaccharides, including D-cellohexaose, in aqueous solutions. These studies reveal that the degree of polymerization significantly influences the sugar-sugar and sugar-water interactions, affecting the molecule's stability and conformation (Umemura et al., 2004).

Chemical Reactions and Properties

Chemoenzymatic synthesis methods have been developed to create bifunctionalized cellohexaose derivatives, which serve as specific substrates for the assay of cellulases, highlighting the molecule's capacity to participate in and facilitate specific biochemical reactions (Boyer et al., 2002).

Physical Properties Analysis

The physical properties of cellooligosaccharides, including D-cellohexaose, have been analyzed through methods like gel permeation chromatography, demonstrating the solute's interaction with the gel and the influence of molecular weight on adsorption effects. Such studies are crucial for understanding the solubility and stability of D-cellohexaose in various solvents (Brown, 1970).

Aplicaciones Científicas De Investigación

-

Biochemistry : D-Cellohexaose is used in research and biochemical enzyme assays. It’s a substrate for the enzyme endo-Cellulase . It’s also used in the study of cellulase mechanisms, particularly in understanding how a cellulose chain is bound in the cellulose-binding tunnel of cellobiohydrolase I .

-

Molecular Biology : D-Cellohexaose plays a role in the study of cellulases at a molecular level. For instance, it’s used in molecular dynamics and quantum mechanics studies to investigate the chemistry and structural dynamics of these enzymes . It’s also used in X-ray crystallography to understand how a cellulose chain is bound in the cellulose-binding tunnel of certain enzymes .

-

Enzymology : In enzymology, D-Cellohexaose is used as a substrate for various enzymes like endo-Cellulase . It’s used in the study of enzymes like cellobiohydrolase and their role in cellulose degradation .

-

Microbiology : D-Cellohexaose is used in microbiological research, particularly in the study of cellulose-degrading microorganisms. It’s used in the study of fungi like Fusarium oxysporum f. sp. lycopersici, which is known for its ability to consume both cellulose and hemicellulose .

-

Pharmaceutical Research : D-Cellohexaose finds its application in pharmaceutical research. For instance, it’s used in the defined synthesis of cellotriose, a potential prebiotic . It’s also used in the study of cellulases and their role in the production of bioethanol .

-

Food Science : In food science, D-Cellohexaose is used in the study of enzymes like cellulases, hemicellulases, and pectinases and their role in food and beverage industries . It’s also used in the study of nanotechnologies in food science .

-

Industrial Applications : D-Cellohexaose is used in various industries, including the food industry. It’s used in research and biochemical enzyme assays .

-

Defined Synthesis of Cellotriose : D-Cellohexaose is used in the defined synthesis of cellotriose, a potential prebiotic . The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .

-

Chemical Research : D-Cellohexaose is used in chemical research, particularly in the study of its molecular formula and mass .

-

Oligosaccharide Microarrays : D-Cellohexaose is used in the creation of high-resolution oligosaccharide microarrays for plant glycobiology and cell wall research . These microarrays can be used to study the interaction between carbohydrates and proteins, cells, or viruses .

-

Lytic Polysaccharide Monooxygenases Research : D-Cellohexaose is used in the study of lytic polysaccharide monooxygenases (LPMOs), which are enzymes that degrade non-crystalline substrates . This research is crucial for understanding the mechanisms of biomass degradation .

-

Enzymatic Hydrolysis of Banana Pseudostem Pulp : D-Cellohexaose is used in research involving the enzymatic hydrolysis of banana pseudostem pulp . This research is important for the production of oligosaccharides, which have potential applications in the food industry .

-

Defined Synthesis of Cellotriose : D-Cellohexaose is used in the defined synthesis of cellotriose, a potential prebiotic . The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .

-

Chemical Research : D-Cellohexaose is used in chemical research, particularly in the study of its molecular formula and mass .

Safety And Hazards

Propiedades

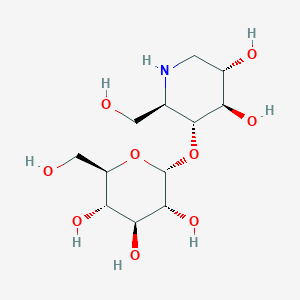

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBXPLUVYKCH-UOHXBEGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Cellohexaose | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)

![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)